N-(4-carbamoylphenyl)-2-methoxybenzamide
Description
Properties
CAS No. |
409340-04-1 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-5-3-2-4-12(13)15(19)17-11-8-6-10(7-9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
InChI Key |
XLSBRRXHWGGOBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physicochemical Properties
The presence and position of substituents significantly alter physicochemical properties. Key analogs and their features are compared below:
Key Observations :
- Conformation : Dihedral angles between aromatic rings vary (e.g., 79.2° in 2-chloro-N-(4-methoxyphenyl)benzamide), affecting molecular planarity and binding to flat enzymatic pockets .
Enzyme and Receptor Interactions
- PCSK9 Inhibition : N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () inhibits PCSK9, a target for atherosclerosis. The carbamoyl analog’s larger H-bonding surface may enhance similar interactions .
- Dopamine Receptor Antagonism: YM-43611 demonstrates nanomolar affinity for D3/D4 receptors, attributed to its chloro and cyclopropanecarbonylamino groups. The carbamoyl group’s H-bonding may favor alternative targets .
- 17β-HSD2 Inhibition : Biphenyl derivatives (e.g., 4'-methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide) show selectivity for hydroxysteroid dehydrogenases, suggesting methoxy positioning influences enzyme specificity .
Antimicrobial and Anticancer Potential
- Thiazole- and Oxadiazole-Containing Analogs (e.g., 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide) exhibit enhanced metabolic stability due to heterocyclic rings, a feature absent in the carbamoyl analog .
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